molecular formula C19H24N2O2 B11135225 1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone

1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone

Cat. No.: B11135225
M. Wt: 312.4 g/mol
InChI Key: VMYBEKPVCLMZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Isoxazole Formation: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester.

    Coupling Reaction: The benzylpiperidine and isoxazole moieties are coupled together using a suitable coupling reagent, such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or isoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperidine or isoxazole rings.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted derivatives at the benzyl or isoxazole positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with neurotransmitter receptors in the central nervous system.

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory pathways.

    Modulation of Ion Channels: Affecting ion channel activity to alter neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperidino)-2-(4-isoxazolyl)-1-ethanone: Lacks the dimethyl groups on the isoxazole ring.

    1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-pyrazolyl)-1-ethanone: Contains a pyrazole ring instead of an isoxazole ring.

    1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-thiazolyl)-1-ethanone: Contains a thiazole ring instead of an isoxazole ring.

Uniqueness

1-(4-Benzylpiperidino)-2-(3,5-dimethyl-4-isoxazolyl)-1-ethanone is unique due to the presence of both the benzylpiperidine and dimethylisoxazole moieties, which may confer distinct pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C19H24N2O2/c1-14-18(15(2)23-20-14)13-19(22)21-10-8-17(9-11-21)12-16-6-4-3-5-7-16/h3-7,17H,8-13H2,1-2H3

InChI Key

VMYBEKPVCLMZNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.